An In-Depth Technical Guide to 6-Hydroxy-1-methylindolin-2-one: Synthesis, Characterization, and Biological Potential
An In-Depth Technical Guide to 6-Hydroxy-1-methylindolin-2-one: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Hydroxy-1-methylindolin-2-one, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to present a predictive yet robust guide. We will delve into a proposed synthetic route, predicted analytical characterization, and the potential biological significance of this compound, grounded in the well-documented activities of the indolin-2-one scaffold.
Introduction to the Indolin-2-one Core
The indolin-2-one nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Notably, several indolin-2-one-based molecules have been developed as potent kinase inhibitors, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers.[4] The versatility of the indolin-2-one ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The title compound, 6-Hydroxy-1-methylindolin-2-one, features a hydroxyl group at the 6-position, which can act as a hydrogen bond donor and acceptor, and a methyl group at the 1-position (the nitrogen atom), which can influence its metabolic stability and lipophilicity.
Physicochemical Properties and Structure
| Identifier | Value | Source |
| IUPAC Name | 6-hydroxy-1-methylindolin-2-one | N/A |
| CAS Number | 13383-73-8 | N/A |
| Molecular Formula | C₉H₉NO₂ | N/A |
| Molecular Weight | 163.17 g/mol | N/A |
| Predicted Boiling Point | 396.3±42.0 °C | [5][6] |
| Predicted Density | 1.362±0.06 g/cm³ | [5][6] |
| Predicted pKa | 9.47±0.20 | [5][6] |
Proposed Synthesis of 6-Hydroxy-1-methylindolin-2-one
A plausible and efficient synthesis of 6-Hydroxy-1-methylindolin-2-one can be envisioned as a two-step process, starting from the commercially available 6-hydroxyindolin-2-one. This precursor can be synthesized via several reported methods, including the intramolecular cyclization of corresponding precursors.[7][8] The subsequent step involves the selective N-methylation of the indolin-2-one nitrogen.
Caption: Proposed synthetic pathway for 6-Hydroxy-1-methylindolin-2-one.
Experimental Protocol: N-methylation of 6-hydroxyindolin-2-one
This protocol is a generalized procedure based on established methods for the N-methylation of indoles and related lactams.[9] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
6-hydroxyindolin-2-one
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-hydroxyindolin-2-one (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate or methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 6-Hydroxy-1-methylindolin-2-one.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the nitrogen of the indolin-2-one, making it a more potent nucleophile for the subsequent reaction with the methylating agent. Potassium carbonate is a mild and commonly used base for this transformation. For less reactive substrates, a stronger base like sodium hydride might be necessary.
-
Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the reaction. DMF is generally used for reactions requiring higher temperatures.
-
Methylating Agent: Dimethyl sulfate and methyl iodide are common and effective methylating agents. Methyl iodide is more reactive but also more volatile and a suspected carcinogen, requiring careful handling.[9]
Predicted Spectroscopic Characterization
The following are predicted spectroscopic data for 6-Hydroxy-1-methylindolin-2-one, based on the analysis of its structural features and comparison with closely related compounds.[10][11][12][13]
1H NMR Spectroscopy
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring. The coupling patterns will be indicative of their relative positions.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 3.5 ppm, corresponding to the two protons at the C3 position.
-
N-Methyl Protons (-NCH₃): A singlet at around δ 3.2 ppm, integrating to three protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
13C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing more downfield.
-
Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.
-
N-Methyl Carbon (-NCH₃): A signal at approximately δ 25-30 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group.[14]
-
C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 163, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, carbon monoxide, and other characteristic fragments of the indolin-2-one core.
Potential Biological Activity and Mechanism of Action
While no specific biological studies on 6-Hydroxy-1-methylindolin-2-one have been reported, the indolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities.
Potential Therapeutic Applications:
-
Anticancer Activity: Many indolin-2-one derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][4][15][16] It is plausible that 6-Hydroxy-1-methylindolin-2-one could exhibit inhibitory activity against various kinases.
-
Anti-inflammatory Effects: Some substituted indolin-2-ones have demonstrated significant anti-inflammatory properties by modulating inflammatory signaling pathways such as NF-κB and MAPK.[3]
-
Antimicrobial Activity: The indolin-2-one core has been incorporated into molecules with antibacterial and antifungal activities.[1]
Potential Mechanism of Action:
The primary mechanism of action for many bioactive indolin-2-one derivatives is the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the observed therapeutic effects.
Caption: Proposed mechanism of action via receptor tyrosine kinase inhibition.
Conclusion
6-Hydroxy-1-methylindolin-2-one is a structurally interesting molecule that belongs to the pharmacologically significant class of indolin-2-ones. Although specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The proposed synthetic route is practical, and the predicted analytical data will be invaluable for its identification and characterization. The diverse biological activities associated with the indolin-2-one scaffold suggest that 6-Hydroxy-1-methylindolin-2-one is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.
References
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central (PMC) - NIH.
- Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. NIH.
- 6-hydroxyindolin-2-one 95% | CAS: 6855-48-7 | AChemBlock. AChemBlock.
- CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- DNA methylation profiling of human chromosomes 6, 20 and 22. PubMed.
- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
- Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. NIH.
- 6-Hydroxyindolin-2-one | 6855-48-7. ChemicalBook.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- Discovery of indolin-2-one Derivatives as Potent PAK4 Inhibitors: Structure-activity Relationship Analysis, Biological Evaluation and Molecular Docking Study. PubMed.
- 6-Nitroindole. NIST WebBook.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central (PMC) - NIH.
- Synthesis and biological activities of some indoline derivatives.
- An overview on 2-indolinone derivatives as anticancer agents. Growing Science.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives.
- (A) 1 H-NMR and (B)
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Construction of 3-Hydroxyindolin-2-ones via Ru(II)-Catalyzed Domino Alkylation/Cyclization/Oxidation of 2-Aminophenethanols | Organic Letters.
- The roles of DNA methylation and hydroxymethylation at short interspersed nuclear elements in the hypothalamic arcuate nucleus during puberty. PubMed Central.
- Synthesis and biological evaluation of diversely substituted indolin-2-ones.
- Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. NIH.
- Analysis of DNA Methylation and Hydroxymethylation in the Genome of Crustacean Daphnia pulex. PubMed Central (PMC) - NIH.
- Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid.
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry.
- Selected biological molecules bearing the scaffolds of indolin‐2‐one...
- Ru(II)-Catalyzed Sustainable C-H Methylation of Indolines with Organoboranes in Ethanol. Thieme.
- Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science.
- 6-Hydroxyindolin-2-one , 98% , 6855-48-7. CookeChem.
- Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Is
- Infrared Spectroscopy. CDN.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
- DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. NIH.
- Enantiodifferentiation through 13C NMR Spectroscopy and CSAs | SeRMN. UAB.
- 2´-O-Methyl
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF.
- CAS 6855-48-7 6-Hydroxyindolin-2-one. BOC Sciences.
Sources
- 1. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Hydroxyindolin-2-one | 6855-48-7 [chemicalbook.com]
- 6. 6-Hydroxyindolin-2-one , 98% , 6855-48-7 - CookeChem [cookechem.com]
- 7. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]




